molecular formula C15H15F3N2O5 B11481689 ethyl 3,3,3-trifluoro-N-(furan-2-ylcarbonyl)-2-[(furan-2-ylmethyl)amino]alaninate

ethyl 3,3,3-trifluoro-N-(furan-2-ylcarbonyl)-2-[(furan-2-ylmethyl)amino]alaninate

Cat. No.: B11481689
M. Wt: 360.28 g/mol
InChI Key: QUDZNXFBDSBETK-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoro-N-(furan-2-ylcarbonyl)-2-[(furan-2-ylmethyl)amino]alaninate is a complex organic compound that features a trifluoromethyl group, a furan ring, and an alaninate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3,3-trifluoro-N-(furan-2-ylcarbonyl)-2-[(furan-2-ylmethyl)amino]alaninate typically involves multiple steps:

    Formation of the Alaninate Moiety: The alaninate moiety can be synthesized through the reaction of ethyl alaninate with trifluoroacetic anhydride under controlled temperature conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction where a furan-2-ylmethylamine reacts with the alaninate intermediate.

    Final Coupling: The final step involves coupling the furan-2-ylcarbonyl group with the intermediate product to form the desired compound. This step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan rings in the compound can undergo oxidation reactions to form furan-2,3-diones.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-diones

    Reduction: Corresponding alcohols or amines

    Substitution: Various substituted derivatives

Scientific Research Applications

Ethyl 3,3,3-trifluoro-N-(furan-2-ylcarbonyl)-2-[(furan-2-ylmethyl)amino]alaninate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of ethyl 3,3,3-trifluoro-N-(furan-2-ylcarbonyl)-2-[(furan-2-ylmethyl)amino]alaninate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the furan rings can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,3,3-trifluoro-2-aminoalaninate
  • Ethyl 3,3,3-trifluoro-N-(furan-2-ylcarbonyl)alaninate
  • Ethyl 3,3,3-trifluoro-2-[(furan-2-ylmethyl)amino]alaninate

Uniqueness

Ethyl 3,3,3-trifluoro-N-(furan-2-ylcarbonyl)-2-[(furan-2-ylmethyl)amino]alaninate is unique due to the presence of both furan rings and the trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H15F3N2O5

Molecular Weight

360.28 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-(furan-2-carbonylamino)-2-(furan-2-ylmethylamino)propanoate

InChI

InChI=1S/C15H15F3N2O5/c1-2-23-13(22)14(15(16,17)18,19-9-10-5-3-7-24-10)20-12(21)11-6-4-8-25-11/h3-8,19H,2,9H2,1H3,(H,20,21)

InChI Key

QUDZNXFBDSBETK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NCC1=CC=CO1)NC(=O)C2=CC=CO2

Origin of Product

United States

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